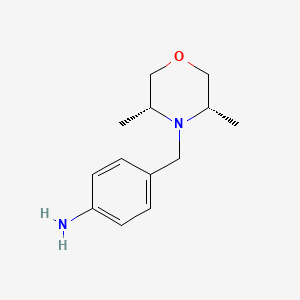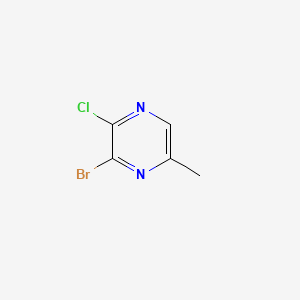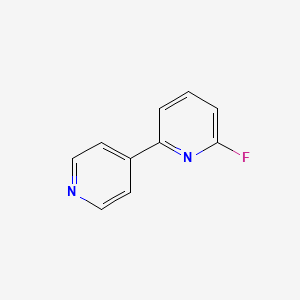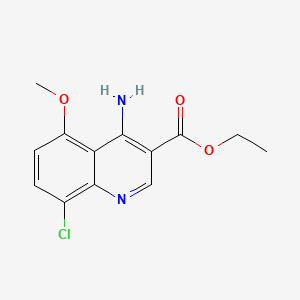![molecular formula C12H12F3NO B582640 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one CAS No. 159177-91-0](/img/structure/B582640.png)
1-[3-(Trifluoromethyl)phenyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trifluoromethyl)phenyl]piperidin-2-one is a chemical compound that features a piperidinone ring substituted with a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperidin-2-one under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[3-(Trifluoromethyl)phenyl]piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-(3-Trifluoromethylphenyl)piperazine: This compound shares a similar trifluoromethylphenyl group but differs in its piperazine ring structure.
3-(Trifluoromethyl)phenylpiperidine: Similar in structure but lacks the ketone group present in 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one.
Uniqueness: this compound is unique due to its specific combination of a piperidinone ring and a trifluoromethylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-4-3-5-10(8-9)16-7-2-1-6-11(16)17/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAKVXOGCJMJPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697969 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159177-91-0 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
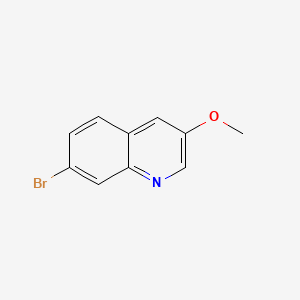
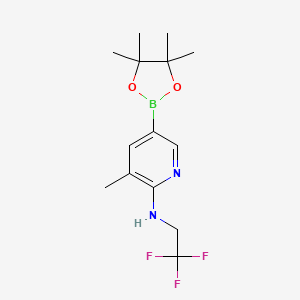
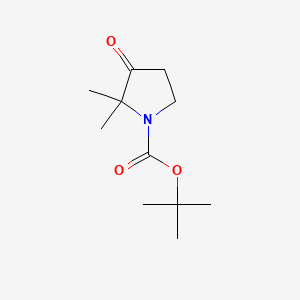
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)
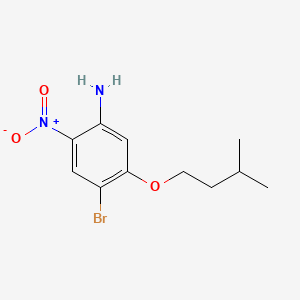
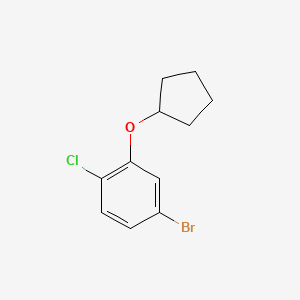

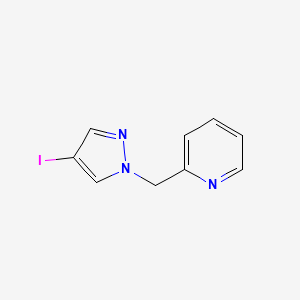
![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)
